molecular formula C28H48O B156483 (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene CAS No. 1981-91-5

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B156483
CAS No.: 1981-91-5
M. Wt: 400.7 g/mol
InChI Key: CJXJVCVUDGMZNR-PXBBAZSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene: is a chemical compound with the molecular formula C28H48O . It is a derivative of cholesterol, specifically a methyl ether of cholesterol. This compound is known for its unique structure, which includes a methoxy group attached to the third carbon of the cholestene skeleton. The compound is also referred to as Cholest-4-ene, 3-methoxy-, (3β)- .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene typically involves the methylation of cholesterol. This can be achieved through the reaction of cholesterol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The methylation reaction is carefully controlled to prevent over-methylation and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is used as a precursor in the synthesis of various steroids and sterols. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and research .

Biology: In biological research, this compound is used to study the metabolism and function of sterols in cells. It helps in understanding the role of cholesterol derivatives in cellular processes .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating cholesterol levels and its effects on cardiovascular health .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with cellular membranes and enzymes. The methoxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can influence membrane fluidity and the activity of membrane-bound enzymes. Additionally, the compound can act as a substrate for enzymes involved in sterol metabolism, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

    Cholesterol: The parent compound from which (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is derived.

    Cholesteryl methyl ether: Another methyl ether derivative of cholesterol.

    Cholest-5-ene, 3-methoxy-, (3β)-: A similar compound with a different position of the double bond.

Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group at the third carbon and a double bond at the fourth position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1981-91-5

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h18-20,22-26H,7-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

CJXJVCVUDGMZNR-PXBBAZSNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C

Synonyms

3β-Methoxycholest-4-ene

Origin of Product

United States

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